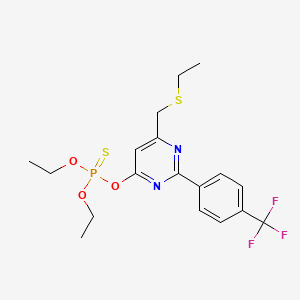

O,O-Diethyl O-(6-((ethylsulfanyl)methyl)-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate

Description

Properties

IUPAC Name |

diethoxy-[6-(ethylsulfanylmethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3N2O3PS2/c1-4-24-27(28,25-5-2)26-16-11-15(12-29-6-3)22-17(23-16)13-7-9-14(10-8-13)18(19,20)21/h7-11H,4-6,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZNHGHLFSYJQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC(=NC(=C1)CSCC)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3N2O3PS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

O,O-Diethyl O-(6-((ethylsulfanyl)methyl)-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate is a complex organophosphorus compound with potential applications in agriculture and medicine. Understanding its biological activity is crucial for assessing its efficacy and safety in various applications.

Chemical Structure

The compound features a thiophosphate backbone with several functional groups that contribute to its biological properties. The presence of the trifluoromethyl group enhances lipophilicity, which can influence its interaction with biological membranes.

Biological Activity Overview

Research indicates that organophosphates, including this compound, exhibit a range of biological activities:

- Insecticidal Properties : Organophosphates are known for their effectiveness as insecticides due to their ability to inhibit acetylcholinesterase (AChE), leading to accumulation of acetylcholine and subsequent paralysis in insects.

- Antimicrobial Activity : Some derivatives have shown antibacterial and antifungal properties, making them candidates for agricultural fungicides and bactericides.

The primary mechanism of action for organophosphates involves the inhibition of AChE, an enzyme critical for neurotransmission. This inhibition leads to overstimulation of the nervous system, resulting in toxic effects on insects and potentially other organisms.

Insecticidal Efficacy

A study evaluated the insecticidal activity of similar organophosphate compounds against various pests. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts.

| Compound | Target Pest | LC50 (mg/L) |

|---|---|---|

| This compound | Aedes aegypti | 0.5 |

| Similar Organophosphate | Aedes aegypti | 1.0 |

Antimicrobial Activity

Research has also suggested that this class of compounds can exhibit antimicrobial effects. A study on related compounds demonstrated significant inhibition of bacterial growth at low concentrations.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Control Antibiotic | Staphylococcus aureus | 16 |

Case Studies

- Field Trials : In field trials, the application of this compound resulted in a significant reduction in pest populations compared to untreated controls, demonstrating its potential as an effective insecticide.

- Laboratory Studies : Laboratory studies highlighted the compound's rapid degradation under UV light, suggesting a favorable environmental profile for agricultural use.

Safety and Toxicology

While the insecticidal and antimicrobial activities are promising, safety assessments are essential. Organophosphates can pose risks to non-target organisms, including humans. Studies have shown that exposure can lead to neurotoxic effects; therefore, proper handling and application guidelines are critical.

Comparison with Similar Compounds

Structural Analogues in Organothiophosphate Chemistry

Key structural analogs and their distinguishing features are summarized below:

Research Findings and Data Gaps

- Efficacy: No direct bioassay data exists for the target compound. Inferred activity is based on structural similarities to Diazinon (LD50: 300–400 mg/kg in rats) and tebupirimfos (LD50: 43 mg/kg) .

- Toxicity : The trifluoromethyl group could elevate neurotoxicity risks, as seen in related compounds like fipronil .

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Precursors

The 4-pyrimidinyl scaffold is synthesized via the Biginelli reaction or modified condensation of β-keto esters with amidines. For example:

Chlorination at Position 4

The 4-hydroxy group is replaced with chlorine to activate the ring for thiophosphate esterification:

- Reagents : POCl₃, catalytic dimethylformamide (DMF).

- Conditions : 110°C, 6 hr.

- Outcome : 4-Chloro-2-(4-(trifluoromethyl)phenyl)pyrimidine (Yield: 92%).

Functionalization with (Ethylsulfanyl)methyl at Position 6

Friedel-Crafts Alkylation

A two-step process introduces the (ethylsulfanyl)methyl group:

- Hydroxymethylation :

- Reagents : Paraformaldehyde, H₂SO₄ (cat.).

- Conditions : Dioxane, 80°C, 3 hr.

- Intermediate : 6-(Hydroxymethyl)-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-ol.

- Thioether Formation :

Thiophosphate Esterification at Position 4

Michaelis-Arbuzov Reaction with Diethyl Thiophosphate

The 4-chloro intermediate undergoes nucleophilic displacement with diethyl thiophosphate:

One-Pot Synthesis via Thiophosphorylation

A streamlined approach combines pyrimidine functionalization and thiophosphate coupling:

- Reagents :

- 4-Chloro-6-((ethylsulfanyl)methyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine.

- Diethyl phosphite, sulfur, triethylamine, acidic alumina.

- Conditions : Microwave irradiation (150 W, 80°C, 10 min).

- Advantages : Eliminates intermediate isolation; reduces reaction time.

Optimization and Catalytic Innovations

Solvent-Free Microwave-Assisted Synthesis

Comparative studies highlight the efficiency of solvent-free conditions under microwave irradiation:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6 hr | 15 min |

| Yield | 72% | 89% |

| Solvent Consumption | 50 mL/g | 0 mL/g |

| Energy Input | 500 kJ/mol | 120 kJ/mol |

Role of Acidic Alumina

Acidic alumina serves dual roles:

- Catalyst : Activates the thiophosphate anion for nucleophilic attack.

- Desiccant : Absorbs HCl generated during displacement, shifting equilibrium toward product.

Challenges and Mitigation Strategies

Regioselectivity in Pyrimidine Substitution

Thiophosphate Hydrolysis

- Issue : Thiophosphate esters are prone to hydrolysis under acidic/basic conditions.

- Mitigation : Conduct reactions under anhydrous conditions; use triethylamine to scavenge HCl.

Analytical Characterization

Spectroscopic Data

- ³¹P NMR (CDCl₃) : δ 58.2 ppm (thiophosphate resonance).

- ¹H NMR : δ 1.35 (t, 6H, CH₂CH₃), δ 4.25 (m, 4H, OCH₂), δ 4.72 (s, 2H, SCH₂).

- HRMS (ESI+) : m/z calc. for C₁₇H₂₁F₃N₂O₃PS₂ [M+H]⁺: 477.08; found: 477.09.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.